3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
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Overview
Description
3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the triazine ring and the azetidine moiety. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The azetidine moiety is introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
What sets 3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C14H16N6O2 |
---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C14H16N6O2/c1-15-12(22)9-3-2-4-10(5-9)18-13-16-8-17-14(19-13)20-6-11(21)7-20/h2-5,8,11,21H,6-7H2,1H3,(H,15,22)(H,16,17,18,19) |
InChI Key |
WKVXCQBOQBIORE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)O |
Origin of Product |
United States |
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